molecular formula C11H10BrN3O2 B2825630 2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 1184145-55-8

2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2825630
CAS RN: 1184145-55-8
M. Wt: 296.124
InChI Key: GGHPDJUYZKVPKL-UHFFFAOYSA-N
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Description

“2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular formula of this compound is C8H8BrNO . The structure of two anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 214.059 . The compound is soluble in water .

Scientific Research Applications

Design and Synthesis for Anticancer Properties

A series of benzamides, including structures similar to 2-bromo-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, have been synthesized and evaluated for anticancer activities against various cancer cell lines. Some derivatives exhibited higher anticancer activities compared to the reference drug, etoposide, demonstrating the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Microwave-Promoted Synthesis

N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, structurally related to the compound of interest, have been efficiently synthesized using microwave irradiation. This method offers a cleaner, more efficient, and faster synthesis process compared to traditional thermal heating, highlighting advancements in synthetic methodologies (Saeed, 2009).

Molecular Interaction and Structural Analysis

Hirshfeld Surface Analysis and DFT Calculations

The synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives closely related to this compound have been conducted. These studies provide deep insights into the intermolecular interactions, stability, and electronic properties of similar compounds, which are crucial for understanding their behavior in various applications (Saeed et al., 2020).

Crystal Structure and Theoretical Studies

The crystal structure and theoretical calculations of 2-bromo-N-(2,4-difluorobenzyl)benzamide, a structurally related compound, have been thoroughly analyzed. Such studies are pivotal for comprehending the molecular geometry, electronic structure, and potential chemical reactivity of similar benzamide derivatives (Polo et al., 2019).

Biological Activity and Potential Applications

Antimicrobial and Anticancer Properties

Compounds structurally akin to this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited significant biological activities, indicating the potential of these compounds in pharmacological applications (Desai et al., 2016).

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-7-14-10(17-15-7)6-13-11(16)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHPDJUYZKVPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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